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Compound of Interest

Compound Name: Glycyl-histidyl-arginine

CAS No.: 82224-83-7

Cat. No.: B14415117

Get Quote

Introduction & Scientific Context
The tripeptide GHK (Gly-His-Lys) is a critical bioactive compound used in regenerative

medicine and cosmetics for its copper-binding and tissue-remodeling properties. A common

impurity or structural analogue is GHR (Gly-His-Arg), where the C-terminal Lysine is replaced

by Arginine.

Separating these two peptides is chromatographically challenging due to their physicochemical

similarities:

Size: Both are small tripeptides (MW ~340 Da vs ~368 Da).

Basicity: Both contain basic side chains (Lysine vs. Arginine) and a Histidine residue.

Hydrophilicity: Both are highly polar (LogP < -2), leading to poor retention on standard C18

columns.

The Separation Challenge: Lysine vs. Arginine
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The core difficulty lies in the side chain difference:

Lysine (GHK): Contains a primary amine (pKₐ ~10.5).

Arginine (GHR): Contains a guanidinium group (pKₐ ~12.5).

While both are positively charged at acidic pH, the guanidinium group in GHR is more polar

and can engage in stronger hydrogen bonding and electrostatic interactions than the lysine

amine. This subtle difference drives the separation strategy.

Physicochemical Analysis & Method Selection
To design a robust method, we must analyze the charge states under chromatographic

conditions (typically pH 2.0–3.0).

Feature GHK (Gly-His-Lys) GHR (Gly-His-Arg)
Impact on
Chromatography

N-terminus Protonated (+) Protonated (+) Identical contribution.

Histidine Protonated (+) Protonated (+) Identical contribution.

C-terminus Neutral (COOH) Neutral (COOH) Identical contribution.

Side Chain Amine (+) Guanidinium (+)

Different. Arginine is

more

polar/hydrophilic.

Net Charge (pH 2) +3 +3
Strong repulsion from

silica silanols.

Hydrophobicity Low Very Low
GHR is more

hydrophilic.

Strategic Decision: RP-HPLC vs. HILIC
Strategy A: IP-RP-HPLC (Ion-Pair Reversed-Phase): Uses an acidic ion-pairing agent (TFA

or HFBA) to neutralize the positive charges, forming a hydrophobic complex that retains on a

C18 column.
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Predicted Elution:GHR elutes first (more hydrophilic)

GHK elutes second.

Strategy B: HILIC (Hydrophilic Interaction): Uses a polar stationary phase where water forms

a layer on the surface. Analytes partition into this water layer.

Predicted Elution:GHK elutes first (less hydrophilic)

GHR elutes second (more hydrophilic/stronger retention).

Visualizing the Separation Logic
The following diagram illustrates the decision matrix and mechanistic pathways for separating

these critical pairs.

Sample: GHK + GHR Mixture Select Mode

IP-RP-HPLC
(Hydrophobicity Based)Standard QC

HILIC
(Polarity Based)

Orthogonal Verification

Mechanism:
TFA anions pair with +3 charge
forming hydrophobic complex

Mechanism:
Partitioning into water layer

on silica surface

Elution Order:
1. GHR (More Polar)
2. GHK (Less Polar)

Elution Order:
1. GHK (Less Polar)
2. GHR (More Polar)

Click to download full resolution via product page

Caption: Decision tree comparing IP-RP-HPLC and HILIC mechanisms for separating

GHK/GHR, highlighting the inversion of elution order.

Detailed Protocols
Protocol A: Ion-Pair Reversed-Phase HPLC (Standard
QC Method)
Best for: Routine purity analysis, compatibility with standard UV detectors.

Reagents:

Water: HPLC Grade (Milli-Q).
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Acetonitrile (ACN): HPLC Gradient Grade.

Trifluoroacetic Acid (TFA): Spectroscopy grade (fresh ampoule recommended to reduce UV

background).

System Parameters:

Column: C18 with high surface area and polar-endcapping (e.g., Waters Atlantis T3 or

Phenomenex Kinetex C18).

Dimensions: 4.6 × 150 mm, 3 µm or 5 µm.

Mobile Phase A: 100% Water + 0.1% (v/v) TFA.

Mobile Phase B: 100% Acetonitrile + 0.1% (v/v) TFA.

Flow Rate: 1.0 mL/min.[1]

Temperature: 30°C (Controlled).

Detection: UV @ 214 nm (Peptide bond) and 220 nm.

Gradient Program: Note: GHK and GHR are very hydrophilic; they require low organic content

to elute.

Time (min) % Mobile Phase B Event

0.0 0% Equilibrate / Load (Focusing)

2.0 0% Isocratic Hold

20.0 20% Linear Gradient

22.0 90% Wash Step

25.0 90% Wash Hold

25.1 0% Re-equilibration

35.0 0% End
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Expected Outcome:

GHR: Elutes ~8-10 min (Earlier).

GHK: Elutes ~10-12 min (Later).

Resolution (Rs): Typically > 2.0 due to the ion-pairing effect differentiating the guanidinium

vs. amine hydrophobicity.

Protocol B: HILIC (Orthogonal Verification Method)
Best for: Confirming impurity identity, LC-MS applications (using volatile buffers).

Reagents:

Buffer: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

Acetonitrile: HPLC Grade.

System Parameters:

Column: Bare Silica or Amide-bonded HILIC (e.g., TSKgel Amide-80 or Agilent ZORBAX

HILIC Plus).

Dimensions: 4.6 × 150 mm, 3.5 µm.

Mobile Phase A: 90% Acetonitrile / 10% Buffer (20 mM Ammonium Formate pH 3.0).

Mobile Phase B: 50% Acetonitrile / 50% Buffer (20 mM Ammonium Formate pH 3.0).

Note: HILIC gradients run from High Organic to Low Organic.

Flow Rate: 0.8 mL/min.

Temperature: 25°C.

Detection: UV @ 214 nm.

Gradient Program:
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Time (min) % Mobile Phase B Effective ACN % Event

0.0 0% 90% Equilibrate

20.0 100% 50%
Linear Gradient

(Increasing polarity)

22.0 100% 50% Hold

22.1 0% 90% Re-equilibration

35.0 0% 90% End

Expected Outcome:

GHK: Elutes first (Less interaction with water layer).

GHR: Elutes second (Stronger interaction due to highly polar Arginine).

Troubleshooting & Critical Quality Attributes (CQA)
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Issue Probable Cause Corrective Action

Peak Tailing (As > 1.5)

Interaction between basic

peptides and residual silanols

on the column.

Increase TFA concentration to

0.15% or switch to a "Chloride"

based system (e.g., 100mM

NaClO4 buffer pH 2.5) to

suppress silanol activity.

Co-elution
Insufficient ion-pairing

strength.

Switch ion-pairing agent from

TFA to HFBA

(Heptafluorobutyric acid).

HFBA is more hydrophobic and

will increase retention and

resolution of basic peptides.

Retention Time Drift
Inconsistent column

equilibration.

Basic peptides modify the

stationary phase surface.

Ensure at least 10-15 column

volumes of re-equilibration

between runs.

Ghost Peaks Copper contamination.[2]

GHK binds copper avidly.

Ensure the LC system is

passivated and use metal-free

(PEEK) tubing if possible. Add

1mM EDTA to mobile phase A

if Cu contamination is

suspected.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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